molecular formula C7H9NO2 B1328054 Methyl 1-cyanocyclobutanecarboxylate CAS No. 58920-79-9

Methyl 1-cyanocyclobutanecarboxylate

Cat. No. B1328054
Key on ui cas rn: 58920-79-9
M. Wt: 139.15 g/mol
InChI Key: WCTZTNWBOZFXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354512B2

Procedure details

10 g (0.1 mol) of methyl cyanoacetate and 10 mL of anhydrous DMF were mixed under stirring for 10 minutes, followed by adding 33.4 g (0.22 mol) of 1,8-diazabicyclo[5,4,0] undec-7-ene (DBU) at 10-20° C. into the mixture, heating the mixture to 50° C. to allow reaction to take place for 15 minutes, moving the mixture to an ice bath (−5˜−10° C.) of a mixture of liquid nitrogen and acetone, and adding 20.4 g (0.10 mol) of 1,3-dibromopropane dissolved in 10 mL of anhydrous DMF into the mixture to form a reaction solution. The reaction solution was subjected to reaction at 25° C. for 15 minutes, and to further reaction at 70° C. for 30 minutes, followed by evaporating, extracting with CH2Cl2 and deionized water, collecting an organic layer from the extraction, evaporating, purifying using silica column chromatography (eluent: acetone/hexane=8/1), and re-evaporating to obtain a product of 8.74 g (0.063 mol, 62.85%) of 4.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.4 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Yield
62.85%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[N:2].N12CCCN=C1CC[CH2:11][CH2:10][CH2:9]2.CC(C)=O.BrCCCBr>CN(C=O)C>[CH3:7][O:6][C:4]([C:3]1([C:1]#[N:2])[CH2:11][CH2:10][CH2:9]1)=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
33.4 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
20.4 g
Type
reactant
Smiles
BrCCCBr
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to form a reaction solution
CUSTOM
Type
CUSTOM
Details
The reaction solution was subjected to reaction at 25° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to further reaction at 70° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
by evaporating
EXTRACTION
Type
EXTRACTION
Details
extracting with CH2Cl2
CUSTOM
Type
CUSTOM
Details
collecting an organic layer
EXTRACTION
Type
EXTRACTION
Details
from the extraction
CUSTOM
Type
CUSTOM
Details
evaporating
CUSTOM
Type
CUSTOM
Details
purifying
CUSTOM
Type
CUSTOM
Details
re-evaporating

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(=O)C1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.063 mol
AMOUNT: MASS 8.74 g
YIELD: PERCENTYIELD 62.85%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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